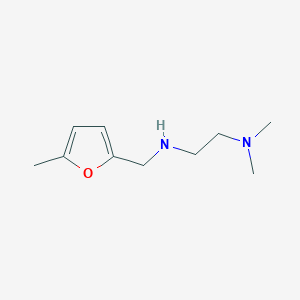![molecular formula C15H18N2O B487978 [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine CAS No. 626216-06-6](/img/structure/B487978.png)
[1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine, commonly referred to as 1-MEPE, is an organic compound with a wide range of applications in scientific research. It has been used in numerous studies, particularly in the fields of biochemistry and physiology, to study the effects of various drugs. 1-MEPE has also been used in laboratory experiments to determine the mechanism of action of certain drugs and to explore the biochemical and physiological effects of these drugs. In
Scientific Research Applications
Analysis of Carcinogenic Metabolites
Research has shown the significance of studying the heterocyclic aromatic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which shares a structural resemblance with the query compound in its potential to form carcinogenic metabolites. PhIP and its metabolites have been extensively analyzed for their biological effects, including DNA binding leading to carcinogenic outcomes. This study underlines the importance of quantitative and qualitative analysis of such metabolites in food products and biological samples to understand their health impacts (Teunissen et al., 2010).
Biomarkers for Tobacco and Cancer Research
Another research avenue involves the measurement of human urinary carcinogen metabolites to gather information about tobacco and cancer connections. The study by Hecht (2002) discusses the utility of assays to quantify carcinogens and their metabolites, such as those derived from aromatic and heterocyclic amines, in smokers and non-smokers. These biomarkers are crucial for understanding carcinogen dose, exposure, and metabolism in humans, aiding in tobacco-related cancer research (Hecht, 2002).
Copper Catalyst Systems in Organic Synthesis
The compound's structural motif is relevant to the development of copper catalyst systems for C-N bond-forming reactions. Research by Kantam et al. (2013) highlights the use of copper-mediated systems in coupling reactions involving aromatic, heterocyclic, and aliphatic amines. These recyclable catalyst systems show promise for commercial exploitation in organic synthesis, underscoring the compound's potential as a precursor or participant in catalytic processes (Kantam et al., 2013).
Understanding Biogenic Amines in Food Safety
Biogenic amines in foods, especially in fish, play significant roles in food safety, including intoxication and spoilage. Studies like that by Bulushi et al. (2009) delve into the formation, significance, and mitigation of biogenic amines, highlighting the importance of managing these compounds to ensure food safety. This research is particularly relevant for compounds structurally similar to the query compound, as it helps in understanding their potential formation and effects in food products (Bulushi et al., 2009).
Mechanism of Action
Mode of Action
Without specific target information, the mode of action for [1-(4-Methoxy-phenyl)-ethyl]-pyridin-2-ylmethyl-amine remains unclear. The presence of a methoxyphenyl group and a pyridinylmethylamine group in its structure suggests potential interactions with various biological targets, possibly through hydrogen bonding or hydrophobic interactions .
Pharmacokinetics
The compound’s molecular weight (242.32 g/mol) suggests it may have suitable properties for absorption and distribution . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it is difficult to predict the compound’s effects at the molecular and cellular levels .
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12(13-6-8-15(18-2)9-7-13)17-11-14-5-3-4-10-16-14/h3-10,12,17H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINUFJPBUFJVCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B487903.png)
![6-Ethyl-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487935.png)
![3-(4-Methoxyphenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487936.png)
![4-(6-Cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether](/img/structure/B487937.png)
![4-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B487943.png)
![6-(2,6-Dimethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487944.png)
![6-(3-Methoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487947.png)
![4-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether](/img/structure/B487949.png)
![4-[6-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B487950.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487952.png)
![6-(4-Methoxybenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487953.png)
![3-(4-Methoxyphenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487957.png)
![3-(4-Methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487958.png)
